Hexachloroisobutyl isobutyrate
Description
Hexachloroisobutyl isobutyrate (HCII) is an organochlorine compound characterized by an isobutyrate ester group attached to a hexachlorinated isobutyl backbone. While specific data on HCII is absent in the provided evidence, analogous compounds such as chloromethyl isobutyrate () and terpinyl isobutyrate () suggest that HCII’s reactivity and applications may derive from its ester functionality and chlorine substituents. Chlorinated esters are often used as intermediates in organic synthesis, leveraging their electrophilic chlorine atoms for nucleophilic substitution reactions .
Properties
CAS No. |
73825-88-4 |
|---|---|
Molecular Formula |
C8H10Cl6O2 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-methylpropyl 2,3,3,3-tetrachloro-2-(dichloromethyl)propanoate |
InChI |
InChI=1S/C8H10Cl6O2/c1-4(2)3-16-6(15)7(11,5(9)10)8(12,13)14/h4-5H,3H2,1-2H3 |
InChI Key |
VVWAMSPVVGJSJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C(Cl)Cl)(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexachloroisobutyl isobutyrate can be synthesized through the chlorination of isobutyl isobutyrate. The process involves the introduction of chlorine gas to isobutyl isobutyrate under controlled conditions, typically in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where isobutyl isobutyrate is continuously fed and exposed to chlorine gas. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Hexachloroisobutyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated derivatives, carboxylic acids, and substituted isobutyl isobutyrates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexachloroisobutyl isobutyrate has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which hexachloroisobutyl isobutyrate exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct information on HCII but offers insights into structurally or functionally related esters. Below is a comparative analysis based on available
2.1 Chloromethyl Isobutyrate ()
- Structure : Contains a chloromethyl group (-CH₂Cl) attached to an isobutyrate ester.
- Reactivity : The chloromethyl group undergoes nucleophilic substitution, making it useful in synthesizing pharmaceuticals and agrochemicals.
- Safety : Likely requires handling similar to other chlorinated compounds (e.g., workplace controls in ).
2.2 Neryl Isobutyrate ()
- Structure : Derived from neryl alcohol and isobutyric acid.
- Properties : Found in essential oils; exhibits fruity aroma.
- Applications : Used in fragrances and flavorings.
- Uniqueness : Differs from HCII in lacking chlorine substituents, emphasizing sensory over reactive properties.
2.3 (4-(1,1-Dimethylethyl)cyclohexyl)methyl Isobutyrate ()
- Structure : Features a bulky cyclohexane ring substituted with a tert-butyl group.
- Properties : Hydrophobic character influences solubility and membrane interactions.
- Applications: Potential use in coatings or pharmaceuticals due to steric effects.
2.4 Terpinyl Isobutyrate ()
- Structure : Terpene-derived ester with isobutyrate group.
- Properties : Pleasant aroma used in perfumes.
- Comparison : Unlike HCII, terpinyl isobutyrate lacks halogenation, limiting its chemical reactivity but enhancing its role in fragrances.
Data Table: Key Properties of Selected Isobutyrate Esters
| Compound | Chlorine Substituents | Key Applications | Unique Feature | Reference |
|---|---|---|---|---|
| Chloromethyl isobutyrate | 1 (chloromethyl) | Organic synthesis | Electrophilic reactivity | |
| Neryl isobutyrate | 0 | Fragrances, flavors | Natural occurrence in essential oils | |
| Terpinyl isobutyrate | 0 | Perfumery | Terpene backbone enhances aroma | |
| HCII (hypothetical) | 6 | Potential intermediates | High chlorination for reactivity | N/A in evidence |
Research Findings and Limitations
- Chlorinated Esters : highlights that chlorinated esters like chloromethyl isobutyrate are valued for their synthetic versatility, though HCII’s hexachlorination may enhance stability or toxicity .
- Safety Considerations : Isobutyl isobutyrate () requires stringent workplace controls (e.g., ventilation, PPE), suggesting HCII would demand similar or stricter protocols due to higher chlorine content .
- Gaps in Evidence: No data on HCII’s synthesis, toxicity, or commercial use were found in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
